2-(Cyclopentylmethyl)cyclohexan-1-amine
Overview
Description
2-(Cyclopentylmethyl)cyclohexan-1-amine is an organic compound with the molecular formula C12H23N . It is a liquid at room temperature .
Synthesis Analysis
While specific synthesis methods for 2-(Cyclopentylmethyl)cyclohexan-1-amine are not available in the search results, a related compound, ketamine, has been synthesized using a hydroxy ketone intermediate . The synthesis involves five steps, including the reaction of cyclohexanone with a reagent, dehydration in the presence of an acidic ionic liquid, oxidation by potassium permanganate, imination with methyl amine, and finally, rearrangement of the obtained imine at elevated temperature .Molecular Structure Analysis
The molecular structure of 2-(Cyclopentylmethyl)cyclohexan-1-amine can be represented by the SMILES notation: C1CCC(C1)CC2CCCCC2N . The InChI key is VGKVSISPFMJALL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-(Cyclopentylmethyl)cyclohexan-1-amine has a molecular weight of 181.32 . It appears as a liquid at room temperature .Scientific Research Applications
1. Resolution and Optical Rotation
In a study by Nohira, Ehara, & Miyashita (1970), optically active trans-2-aminocyclohexanecarboxylic acids were prepared, leading to the development of active trans-1,2-disubstituted cyclohexanes. This included the study of amine-nitrous acid reactions of cyclohexylamines to produce hydroxy compounds.
2. Ring-opening Cyclization
Nambu, Fukumoto, Hirota, & Yakura (2014) explored ring-opening cyclization with primary amines. This process enables efficient access to 2-substituted tetrahydroindol-4-ones, demonstrating the utility of cyclohexan-1-amines in synthesizing indole derivatives.
3. α-Carbon Amination
Huang et al. (2019) developed a method for α-carbon amination of chloroaldehydes, using cyclohexadiene-1,2-diimines as reagents. This facilitated the synthesis of optically enriched dihydroquinoxalines, highlighting the role of cyclohexan-1-amines in creating bioactive molecules.
4. Annulation Chemistry
A study by Glass, Higgins, & Hunt (2019) on tandem Michael addition-enamine formation showed that 2-(but-2-enoyl)cyclohexan-1-one with primary amines affords hexahydroquinolin-4(1H)-ones, showcasing the utility in annulation reactions.
5. Intramolecular Bromo-Amination
Fujioka, Murai, Ohba, Hirose, & Kita (2006) described the intramolecular bromo-amination of cyclohexadiene aminal, leading to the asymmetric synthesis of (-)-gamma-lycorane, a method demonstrating the distinct reactivity of cyclohexan-1-amines.
6. Synthesis of Cyclohexane-1,2-diamines
Tsygankov et al. (2016) synthesized N,N′-dialkylated derivatives of cyclohexane-1,2-diamine, using them as asymmetric ligands and organocatalysts for alcohol synthesis, illustrating the role in catalysis and ligand formation.
7. Aromatization Reactions
Hegde, Kassim, & Kennedy (2001) explored aromatization reactions with cyclohexenones and cyclohexadien-1-amines, leading to the formation of N-alkyl-2-iodoanilines and 2-iodophenols, highlighting the reactivity in synthesizing iodinated aromatic compounds.
8. Radical Transfer Hydroamination
Guin, Mück-Lichtenfeld, Grimme, & Studer (2007) reported on radical transfer hydroamination with aminated cyclohexadienes, a method yielding various 1-aminated-2,5-cyclohexadienes and demonstrating the reactivity in radical-based synthetic processes.
9. Synthesis of LED Light Photoinitiator
Li, Hao, Zhong, Tang, Nie, & Zhu (2019) synthesized a furan derivative photoinitiator for 3D printing, using cyclohexan-1-one, indicating the application in advanced material synthesis.
10. Electrophilic Aminations with Oxaziridines
Andreae & Schmitz (1991) discussed electrophilic aminations with oxaziridines, demonstrating the synthesis of various amine derivatives, including those related to cyclohexane structures.
properties
IUPAC Name |
2-(cyclopentylmethyl)cyclohexan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N/c13-12-8-4-3-7-11(12)9-10-5-1-2-6-10/h10-12H,1-9,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKVSISPFMJALL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC2CCCCC2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopentylmethyl)cyclohexan-1-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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